N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled using various reagents and catalysts to form the final compound. Common reagents used in these reactions include trifluoromethylphenylmethanesulfonyl chloride and thiazole derivatives .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization and chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2S2/c18-17(19,20)15-5-1-3-13(9-15)12-27(24,25)22-10-14-4-2-7-23(11-14)16-21-6-8-26-16/h1,3,5-6,8-9,14,22H,2,4,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLPXMYBVLIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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